N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine
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Overview
Description
N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenylmethyl group attached to the tyrosine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by the introduction of the dichlorophenylmethyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group. The resulting Boc-protected tyrosine is then reacted with 2,3-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous flow reactions, which can improve reaction yields and reduce waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The dichlorophenylmethyl group can be reduced under specific conditions to form the corresponding phenylmethyl derivative.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or oxalyl chloride in methanol.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine moiety.
Reduction: Phenylmethyl derivatives.
Substitution: Free amino acid (L-tyrosine) after Boc deprotection.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. The dichlorophenylmethyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity. The compound can undergo deprotection to release the active tyrosine derivative, which can then participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenylmethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
O-[(2,3-Dichlorophenyl)methyl]-L-tyrosine: Lacks the Boc protecting group, making it more susceptible to reactions at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine is unique due to the presence of both the Boc protecting group and the dichlorophenylmethyl group. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
62073-37-4 |
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Molecular Formula |
C21H23Cl2NO5 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
(2S)-3-[4-[(2,3-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-9-15(10-8-13)28-12-14-5-4-6-16(22)18(14)23/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
InChI Key |
PVHUMOUDTHPMKK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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